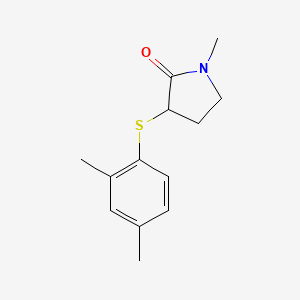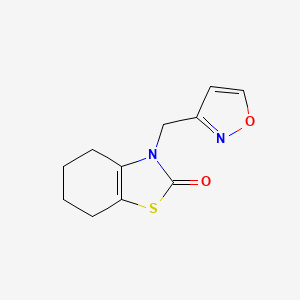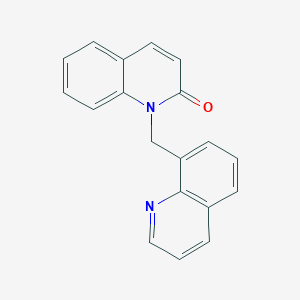
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide, also known as TTA-A2, is a compound that has been extensively researched due to its potential therapeutic effects in various diseases. TTA-A2 is a selective agonist of the G-protein coupled receptor GPR40, which is mainly expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion.
作用機序
The mechanism of action of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide involves its selective agonist activity on the GPR40 receptor. GPR40 is mainly expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide binds to GPR40 and stimulates insulin secretion in a glucose-dependent manner. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide also activates the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in glucose uptake and metabolism in peripheral tissues.
Biochemical and Physiological Effects
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has several biochemical and physiological effects, including stimulating insulin secretion in pancreatic beta cells, improving glucose tolerance, reducing body weight, and having neuroprotective effects. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been shown to increase insulin secretion in a glucose-dependent manner, which makes it a potential therapeutic agent for type 2 diabetes. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has also been shown to improve glucose tolerance and reduce body weight in animal models of obesity. In addition, N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has several advantages and limitations for lab experiments. One of the advantages of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide is its well-established synthesis method, which allows for the production of high yield and purity. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide also has a selective agonist activity on the GPR40 receptor, which allows for the study of the specific effects of GPR40 activation. However, one of the limitations of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
将来の方向性
There are several future directions for the research on N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide. One future direction is the development of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide as a potential therapeutic agent for type 2 diabetes and obesity. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been shown to stimulate insulin secretion and improve glucose tolerance in animal models, which makes it a potential candidate for clinical trials. Another future direction is the study of the neuroprotective effects of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide in human clinical trials. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, and further studies are needed to evaluate its potential therapeutic effects in humans. Finally, the development of new compounds based on the structure of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide may lead to the discovery of novel GPR40 agonists with improved pharmacological properties.
合成法
The synthesis of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide involves several steps, including the preparation of 2-bromothiophene-3-carboxylic acid, which is then reacted with N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine to obtain the intermediate product. The intermediate product is then treated with thionyl chloride and further reacted with N-methylglycine to obtain N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide. The synthesis method of N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been well-established and optimized, and the compound can be obtained in high yield and purity.
科学的研究の応用
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic effects in various diseases, including diabetes, obesity, and neurodegenerative disorders. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been shown to stimulate insulin secretion in pancreatic beta cells, which makes it a potential therapeutic agent for type 2 diabetes. N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has also been shown to improve glucose tolerance and reduce body weight in animal models of obesity. In addition, N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-17(16(18)15-7-4-10-19-15)14-9-8-12-5-2-3-6-13(12)11-14/h2-7,10,14H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGSJHGGDWIRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=CC=CC=C2C1)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)
![2-(3-Fluorophenyl)-2-[methyl-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetamide](/img/structure/B7594494.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]oxolane-3-carboxamide](/img/structure/B7594496.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B7594505.png)
![N-cyclopropyl-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7594512.png)

![3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7594523.png)
![1-Benzyl-4-[(1-propyltetrazol-5-yl)methyl]piperazine-2-carbonitrile](/img/structure/B7594526.png)
![1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7594537.png)



![3-(benzimidazol-1-yl)-N-[2-methyl-3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B7594597.png)
